N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on their chemical structure. The molecular formula represents the number and type of atoms in a molecule, while the molecular weight is the sum of the atomic weights of all atoms in the molecule.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions. The yield and purity of each step, as well as the overall process, are important considerations.Molecular Structure Analysis
This involves determining the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as its potential as a reactant in the synthesis of other compounds.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Its spectroscopic properties, such as its UV/Vis, IR, NMR, and MS spectra, can also be analyzed.Scientific Research Applications
Chemical Inhibitors and Pharmacology Chemical inhibitors with specificity for Cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and drug-drug interactions. Compounds structurally related to the one , especially those with oxadiazole rings, have been studied for their potential as selective chemical inhibitors. These inhibitors are vital in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs (Khojasteh et al., 2011).
Antitubercular Activity The modification of isoniazid (INH) structure to include oxadiazole derivatives has been evaluated for anti-tubercular activity. This research emphasizes the importance of structural modifications, including the incorporation of oxadiazole rings, in enhancing the efficacy against M. tuberculosis, highlighting the potential therapeutic applications of such compounds (Asif, 2014).
Therapeutic Potency of Oxadiazole Derivatives Oxadiazole derivatives exhibit a wide range of bioactivities due to their effective binding with enzymes and receptors in biological systems. This is attributed to the peculiar structural features of the 1,3,4-oxadiazole ring, which is similar to the one in the queried compound. Such derivatives have been explored for their therapeutic potential across various medical applications, indicating their significant development value (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives The review of coumarin and oxadiazole derivatives showcases their broad biological activities, which can be further enhanced through chemical modifications. These activities include antimicrobial, anticancer, and anti-inflammatory effects, suggesting the versatility of oxadiazole derivatives in drug development (Jalhan et al., 2017).
Degradation and Environmental Impact Advanced oxidation processes (AOPs) for the treatment of compounds like acetaminophen, which shares structural similarities with the compound , lead to the generation of various by-products. The study of these processes and their by-products, including toxicity and biodegradability, is crucial for understanding the environmental impact of such compounds (Qutob et al., 2022).
Safety And Hazards
The compound’s potential hazards, such as toxicity, flammability, and environmental impact, are assessed. This often involves both laboratory testing and computational predictions.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, further reactions to study, modifications to its structure to enhance its properties, or ways to improve its synthesis.
properties
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |
Citations
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